N-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-METHOXYQUINOXALIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE
Overview
Description
N-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-METHOXYQUINOXALIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a methoxyquinoxaline core, and a chlorobenzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-METHOXYQUINOXALIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized by the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate.
Synthesis of the Methoxyquinoxaline Core: The methoxyquinoxaline core can be prepared through a series of condensation reactions involving appropriate quinoxaline derivatives and methoxy-substituted aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-METHOXYQUINOXALIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
N-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-METHOXYQUINOXALIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-METHOXYQUINOXALIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors to trigger or block specific signaling pathways.
Modulating Gene Expression: Influencing the expression of genes related to disease progression or cellular function.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety and exhibits similar biological activities.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the benzodioxole ring and is studied for its anticancer properties.
Uniqueness
N-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-METHOXYQUINOXALIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its methoxyquinoxaline core and chlorobenzene sulfonamide group differentiate it from other benzodioxole-containing compounds, providing unique opportunities for research and application .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethylamino)-6-methoxyquinoxalin-2-yl]-4-chlorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O5S/c1-31-16-5-8-18-19(11-16)27-22(25-12-14-2-9-20-21(10-14)33-13-32-20)23(26-18)28-34(29,30)17-6-3-15(24)4-7-17/h2-11H,12-13H2,1H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLDXQVFKVCCCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)NCC3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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